5-(4-Methylimidazol-1-yl)-2-nitrotoluene
Description
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-methyl-1-(3-methyl-4-nitrophenyl)imidazole |
InChI |
InChI=1S/C11H11N3O2/c1-8-5-10(3-4-11(8)14(15)16)13-6-9(2)12-7-13/h3-7H,1-2H3 |
InChI Key |
INMUXXDUDXRNKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
The nitroimidazole scaffold, to which 5-(4-Methylimidazol-1-yl)-2-nitrotoluene belongs, has been extensively studied for its anticancer properties. Nitroimidazoles are known to act as hypoxia-selective cytotoxins, which can preferentially target tumor cells in low-oxygen environments. This selectivity is crucial for enhancing the efficacy of radiotherapy and chemotherapy.
Case Study:
A study highlighted the potential of nitroimidazole derivatives in cancer therapy, demonstrating their ability to enhance the cytotoxic effects of existing anticancer drugs. The research indicated that compounds similar to this compound could serve as radiosensitizers, improving the effectiveness of radiation treatment against various cancer types .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Nitroimidazole derivatives are well-documented for their effectiveness against anaerobic bacteria and protozoa. For instance, compounds with similar structures have shown promising results against infections such as those caused by Trichomonas vaginalis and Bacteroides fragilis.
Data Table: Antimicrobial Efficacy of Nitroimidazole Derivatives
| Compound Name | Activity Type | Target Organism | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Anaerobic bacteria | |
| Metronidazole | Antiprotozoal | Trichomonas vaginalis | |
| Tinidazole | Antibacterial | Bacteroides fragilis |
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that typically include the nitration of toluene derivatives followed by imidazole ring formation. The chemical properties of this compound facilitate its reactivity in biological systems, making it a candidate for further modifications to enhance its pharmacological profile.
Sensor Technology Applications
Recent advancements have explored the use of nitroimidazole derivatives in sensor technologies, particularly for detecting metal ions. The ability of these compounds to form stable complexes with metal ions can be exploited in developing sensitive detection methods for environmental monitoring and biomedical applications.
Case Study:
Research has shown that certain nitroimidazole-based sensors can effectively detect zinc ions in biological samples, indicating their potential for use in clinical diagnostics . The interaction between the nitro group and metal ions enhances the sensitivity and specificity of these sensors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
-
- Structure : Methoxy group at position 4, nitro at position 2.
- Electronic Effects : Methoxy is electron-donating (+M effect), reducing nitro group's electrophilicity compared to 5-(4-Methylimidazol-1-yl)-2-nitrotoluene.
- Applications : Primarily used as a synthetic intermediate in dyes and fragrances.
- Indole Derivatives (Compounds 55, 56, 58, 60, 74; ): Structure: Indole or substituted indole groups at positions 4 or 5 of nitrotoluene. Bioactivity: Demonstrated fungicidal activity against rice sheath blight, suggesting that heterocyclic substituents enhance biological interactions .
-
- Structure : Oxidized form of 2-nitrotoluene with an aldehyde group.
- Reactivity : Aldehyde group increases susceptibility to nucleophilic attacks, contrasting with the imidazole's nucleophilic character in this compound.
Toxicity and Regulatory Considerations
Physicochemical Properties (Inferred)
| Property | This compound | 4-Methoxy-2-nitrotoluene | Indole Derivatives (e.g., 55) |
|---|---|---|---|
| Solubility | Moderate in polar aprotic solvents | High in organic solvents | Low in water |
| Melting Point | ~120–140°C (estimated) | 85–90°C | 150–200°C |
| Bioactivity | Potential antifungal/antimicrobial | Limited | Antifungal |
Preparation Methods
Reaction Mechanism and Conditions
-
Substrate Preparation : 2-Chloro-4-nitrotoluene serves as the electrophilic aromatic substrate, with the chlorine atom acting as a leaving group.
-
Nucleophile Activation : 4-Methylimidazole is deprotonated using a strong base (e.g., sodium hydroxide) to enhance its nucleophilicity.
-
Condensation Reaction : The reaction proceeds in a polar aprotic solvent (e.g., methanol or ethanol) at elevated temperatures (40–45°C) to facilitate substitution.
Example Protocol
-
Reagents : 2-Chloro-4-nitrotoluene (1.0 equiv), 4-methylimidazole (1.2 equiv), NaOH (2.0 equiv).
-
Solvent : Methanol (120 mL per 17.15 g substrate).
-
Workup : Post-reaction, the solvent is removed via reduced-pressure distillation, followed by crystallization in water to isolate the product.
Yield and Purity : Under optimized conditions, this method achieves yields exceeding 90% with purity ≥99%. The residual substrate concentration is maintained below 0.5%, minimizing purification challenges.
Catalytic Coupling Reactions
Catalytic methods, particularly those involving transition metals or phase-transfer catalysts, offer an alternative pathway. These approaches are inspired by the synthesis of 2,2'-dinitrodibenzyl, where sodium methoxide in paraffin oil mediates coupling.
Key Considerations
-
Catalyst Selection : Sodium methoxide or tetrabutylammonium hydroxide enhances reaction efficiency by deprotonating intermediates or stabilizing transition states.
-
Solvent Systems : Paraffin oil or toluene is used to control reaction exothermicity and improve mixing.
-
Temperature Control : Reactions are typically conducted at 5–45°C to prevent decomposition of heat-sensitive nitro groups.
Case Study
-
Substrates : 2-Nitrotoluene and 4-methylimidazole.
-
Catalyst : Sodium methoxide (32.5 g per 180 g paraffin oil).
-
Conditions : Dropwise addition of substrates at 5°C, followed by incubation at 25°C for 12 hours.
-
Outcome : While direct data for this compound is unavailable, analogous reactions yield 82.5% for related dinitrodibenzyl compounds.
Nitration of Pre-formed Imidazole-Toluene Adducts
An alternative strategy involves nitrating a pre-assembled imidazole-toluene intermediate. This method is derived from nitration protocols for 5-nitroimidazoles, where nitro groups are introduced via mixed acid systems.
Stepwise Procedure
-
Synthesis of 4-Methylimidazol-1-yltoluene :
-
Coupling toluene with 4-methylimidazole using a Friedel-Crafts alkylation catalyst (e.g., AlCl₃).
-
-
Nitration :
Optimization Challenges
-
Regioselectivity : The electron-donating methyl group on imidazole may direct nitration to the para position, necessitating steric or electronic modifiers.
-
Side Reactions : Over-nitration or oxidation of the imidazole ring can occur, requiring precise stoichiometry and temperature control.
Comparative Analysis of Synthetic Routes
*Reported for analogous dinitrodibenzyl synthesis.
†Estimated based on similar nitroimidazole preparations.
Characterization and Quality Control
Post-synthesis characterization ensures structural fidelity and purity:
-
Nuclear Magnetic Resonance (NMR) :
-
Mass Spectrometry (MS) :
-
HPLC Analysis :
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 5-(4-Methylimidazol-1-yl)-2-nitrotoluene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of nitroaromatic derivatives like this compound often involves palladium-catalyzed coupling or nucleophilic substitution reactions. For example, 2-nitrotoluene derivatives can be functionalized via reductive cyclization using formic acid derivatives as CO surrogates (as demonstrated in Pd-catalyzed nitroarene reactions ). Optimization includes controlling temperature (e.g., 140°C in DMF under inert gas) and molar ratios of reactants. Purification may involve vacuum distillation or column chromatography to isolate the product from unreacted starting materials.
Q. Which spectroscopic and chromatographic techniques are suitable for characterizing this compound?
- Methodological Answer :
- Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns (e.g., nitro and imidazole groups). IR can identify nitro (1520–1350 cm⁻¹) and aromatic C-H stretches.
- Chromatography : Reverse-phase HPLC with C18 columns and methanol-water gradients (e.g., 40–80% methanol) for purity assessment, as validated for nitrotoluene isomers .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₁H₁₀N₃O₂ for the target compound).
Q. What are the primary metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Based on studies of 2-nitrotoluene, the compound likely undergoes hepatic oxidation (e.g., nitro group reduction to amine) and conjugation. For instance, 2-nitrotoluene is metabolized to 2-nitrobenzyl alcohol and glucuronide in rat hepatocytes . The imidazole moiety may alter Phase I/II enzyme interactions, requiring in vitro hepatocyte assays with LC-MS/MS to track metabolites like hydroxylated imidazole derivatives. Bile duct cannulation in rodents can assess enterohepatic circulation contributions .
Advanced Research Questions
Q. How does the 4-methylimidazole substituent influence the electronic properties and reactivity of the 2-nitrotoluene core?
- Methodological Answer : Computational studies (e.g., DFT) can evaluate electron-withdrawing/donating effects of the nitro and imidazole groups. The nitro group deactivates the aromatic ring, while the imidazole’s lone pairs may create localized electron-rich regions. Hammett σ constants and QSAR models (as applied to nitroaromatics ) predict reactivity in electrophilic substitutions. Experimental validation could involve kinetic studies of nitration or halogenation at varying positions.
Q. How can contradictory toxicity data (e.g., carcinogenic potential vs. non-reproductive toxicity) be resolved for this compound?
- Methodological Answer :
- In vitro assays : DNA adduct quantification (³²P-postlabeling) to assess genotoxicity.
- In vivo studies : Dose-response experiments in rodents (e.g., F344 rats) with histopathological analysis of liver and bladder tissues, referencing IARC’s protocol for 2-nitrotoluene .
- Mechanistic clarity : Compare metabolic activation pathways (e.g., nitroreductase activity in hepatic vs. intestinal microflora ) to explain species- or sex-specific disparities.
Q. What environmental fate studies are needed to evaluate the persistence and degradation of this compound?
- Methodological Answer :
- Solubility & Photolysis : Measure aqueous solubility using shake-flask methods and assess photodegradation under UV-Vis light (e.g., quantum yield determination at 313 nm ).
- Microbial Degradation : Screen for soil bacteria (e.g., Pseudomonas spp.) capable of utilizing the compound as a carbon source, monitoring metabolites like 3-methylcatechol via GC-MS .
- Analytical Tracking : Use HPLC-MS/MS to detect transformation products (e.g., nitroso or amine derivatives) in environmental matrices.
Q. What experimental designs elucidate the role of intestinal microbiota in metabolic activation?
- Methodological Answer :
- Germ-free models : Compare metabolite profiles in conventional vs. germ-free rodents to isolate microbial contributions.
- In vitro co-cultures : Incubate the compound with Bacteroides or Clostridium spp. under anaerobic conditions, analyzing nitroreduction products (e.g., LC-MS detection of aminobenzyl alcohol analogs ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
